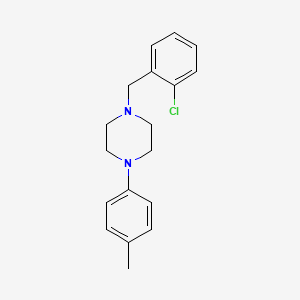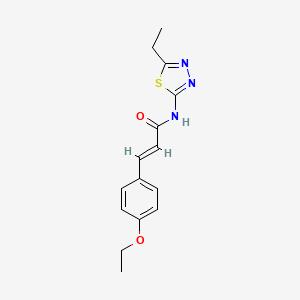![molecular formula C15H12F3N3O3 B5732711 N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MNTPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood. However, it has been proposed that this compound binds to proteins and induces a conformational change. This conformational change results in a change in fluorescence intensity, which can be measured to study protein structure and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to bind to proteins and induce conformational changes. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the advantages of using N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its ability to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea research. One of the future directions is the development of this compound-based fluorescent probes for the detection of protein conformational changes in live cells. Another future direction is the development of this compound-based inhibitors for the treatment of diseases such as Alzheimer's and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-methyl-3-nitroaniline with trifluoroacetic anhydride to produce N-(2-methyl-3-nitrophenyl)trifluoroacetamide. The second step involves the reaction of N-(2-methyl-3-nitrophenyl)trifluoroacetamide with phenyl isocyanate to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to exhibit various scientific research applications. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound has been found to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function.
属性
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c1-9-12(6-3-7-13(9)21(23)24)20-14(22)19-11-5-2-4-10(8-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDXIAONQOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

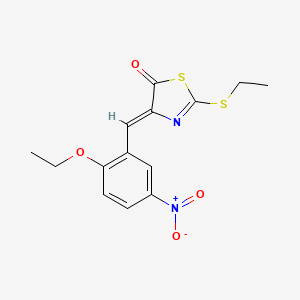
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
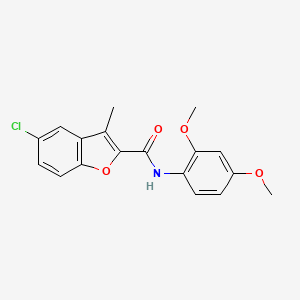
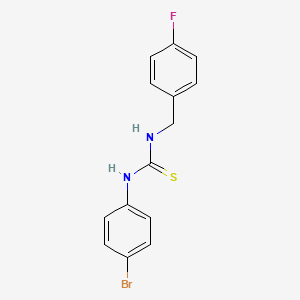

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
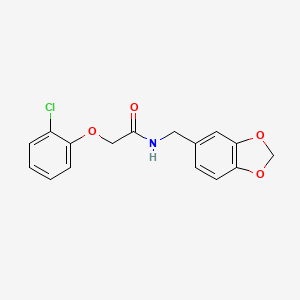
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
